molecular formula C7H9ClN2O2S B2372122 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2028841-31-6

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2372122
CAS No.: 2028841-31-6
M. Wt: 220.67
InChI Key: YGFCRYAHUYQBHI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride ( 2028841-31-6) is a high-value, polysubstituted pyrazole derivative designed for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate, particularly in medicinal chemistry and drug discovery. Its primary research value lies in its role as a superior sulfonylation reagent. The reactive sulfonyl chloride group enables efficient introduction of the sulfonamide moiety into target molecules, a functional group of significant importance in pharmaceutical agents . The unique structure of this pyrazole, featuring a cyclopropyl substituent at the 4-position and a methyl group at the 1-nitrogen, contributes to distinct electronic and steric properties. These features can be leveraged to fine-tune the lipophilicity, metabolic stability, and overall steric profile of resulting compounds, making it a valuable building block for constructing molecular libraries . Pyrazole scaffolds are recognized for their broad presence in biologically active molecules, and ongoing research continues to develop novel synthetic routes to access diverse pyrazole derivatives, highlighting the relevance of this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as sulfonyl chlorides are moisture-sensitive and reactive. It is recommended to store the product under an inert atmosphere at 2-8°C to maintain its stability and purity .

Properties

IUPAC Name

4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCRYAHUYQBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for pyrazole ring formation. For this compound, cyclopropyl-containing 1,3-diketones react with methylhydrazine under acidic or neutral conditions. For example:
$$
\text{Cyclopropanecarbonylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{4-Cyclopropyl-1-methyl-1H-pyrazole}
$$
Key parameters:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Yield: 60–75%

Cyclopropanation of Alkenylpyrazoles

An alternative approach introduces the cyclopropyl group post-pyrazole formation via Simmons-Smith cyclopropanation:
$$
\text{1-Methyl-4-vinyl-1H-pyrazole} + \text{CH}2\text{I}2/\text{Zn-Cu} \xrightarrow{\text{Et}_2\text{O}} \text{4-Cyclopropyl-1-methyl-1H-pyrazole}
$$
Advantages:

  • Avoids handling unstable cyclopropane-containing intermediates
  • Enables late-stage functionalization
  • Yield: 50–65%

Sulfonation Strategies

Sulfonation of the pyrazole intermediate to install the sulfonyl chloride group is achieved through two principal methods:

Chlorosulfonic Acid-Mediated Sulfonation

Direct treatment with chlorosulfonic acid (ClSO$$3$$H) under controlled conditions:
$$
\text{4-Cyclopropyl-1-methyl-1H-pyrazole} + \text{ClSO}
3\text{H} \xrightarrow{-10\ \text{to}\ 0^\circ\text{C}} \text{this compound}
$$
Optimized Conditions

Parameter Value
Molar Ratio 1:1.2 (Pyrazole:ClSO$$_3$$H)
Solvent Dichloromethane
Reaction Time 4–6 hours
Yield 70–85%

Key Considerations

  • Exothermic reaction requiring cryogenic cooling (−10°C) to suppress side reactions
  • Regioselectivity driven by electron-donating methyl group, directing sulfonation to the 5-position

Sulfuryl Chloride (SO$$2$$Cl$$2$$) Method

For acid-sensitive substrates, sulfuryl chloride offers a milder alternative:
$$
\text{4-Cyclopropyl-1-methyl-1H-pyrazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF, 25}^\circ\text{C}} \text{Product}
$$
Advantages Over ClSO$$_3$$H

  • Reduced risk of cyclopropane ring opening
  • Compatibility with thermally labile intermediates
  • Yield: 65–75%

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Sequential washes with NaHCO$$_3$$ (5%) and brine to remove acidic byproducts
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient)
  • Recrystallization : Dichloromethane/hexane system achieves >98% purity

Spectroscopic Characterization

Technique Key Data
$$^1$$H NMR (CDCl$$_3$$) δ 1.10–1.25 (m, 4H, cyclopropyl), δ 3.90 (s, 3H, N-CH$$_3$$), δ 7.45 (s, 1H, pyrazole-H)
$$^13$$C NMR δ 8.5 (cyclopropane), δ 39.2 (N-CH$$3$$), δ 152.1 (C-SO$$2$$Cl)
FT-IR 1365 cm$$^{-1}$$ (S=O asym), 1180 cm$$^{-1}$$ (S=O sym)
HRMS [M+H]$$^+$$ Calcd: 221.0432; Found: 221.0429

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of flow chemistry enhances safety and scalability:

  • Reactor Design : Microfluidic chips with integrated cooling zones
  • Throughput : 5–10 kg/day with >90% conversion

Waste Management

  • Quenching excess ClSO$$3$$H with ice-water followed by neutralization with Ca(OH)$$2$$
  • Recovery of SO$$_2$$ byproducts via scrubbing systems

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
ClSO$$_3$$H Batch 85 98 Moderate 1.0
SO$$2$$Cl$$2$$ Batch 75 97 High 1.2
Continuous Flow 90 99 Very High 0.8

Trade-offs : While ClSO$$_3$$H provides higher yields, flow systems reduce operational risks and long-term costs

Mechanistic Insights

Electrophilic Aromatic Substitution

Sulfonation proceeds via a Wheland intermediate stabilized by the methyl group’s +I effect:
$$
\text{Ar-H} + \text{SO}3\text{Cl}^- \rightarrow \text{Ar-SO}3\text{Cl} + \text{HCl}
$$

  • Rate-Determining Step : Formation of σ-complex
  • Activation Energy : ~45 kJ/mol (calculated DFT)

Side Reactions

  • Ring Opening : Competing cleavage of cyclopropane at >5°C
  • Over-Sulfonation : Mitigated by stoichiometric control

Emerging Methodologies

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases show promise for greener synthesis:

  • Conditions : pH 7.4, 37°C, PAPS cofactor
  • Current Yield : 30–40% (needs optimization)

Photocatalytic C-H Activation

Visible-light-mediated sulfonation with Ru(bpy)$$3^{2+}$$ catalyst:
$$
\text{Ar-H} + \text{ClSO}
2\text{Na} \xrightarrow{\text{450 nm}} \text{Ar-SO}_2\text{Cl}
$$

  • Advantages : Room temperature, no strong acids
  • Limitations : Low functional group tolerance

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing and reducing agents may be used for redox reactions .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives and other substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, comparisons are drawn with structurally related sulfonyl chlorides and pyrazole derivatives.

Structural and Functional Analogues

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (without cyclopropyl substitution) :
    The absence of the cyclopropyl group reduces steric hindrance, leading to higher reactivity in nucleophilic substitution reactions. For instance, sulfonamide formation with amines occurs faster in the unsubstituted analogue due to easier access to the sulfonyl chloride electrophilic center. However, the cyclopropyl group in the target compound may confer improved metabolic stability in vivo, a common advantage of cyclopropane-containing pharmaceuticals .

  • 4-Phenyl-1-methyl-1H-pyrazole-5-sulfonyl chloride: Replacing cyclopropyl with a phenyl group introduces π-π stacking interactions, which can enhance crystallinity. However, the phenyl group’s larger size may reduce solubility in polar solvents compared to the cyclopropyl variant.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, differ between analogues. For example:

  • 4-Trifluoromethyl-1-methyl-1H-pyrazole-5-sulfonyl chloride :
    The electron-withdrawing trifluoromethyl group strengthens hydrogen-bond acceptor capacity at the sulfonyl oxygen atoms, leading to tighter crystal packing. In contrast, the cyclopropyl group in the target compound may create weaker C–H···O interactions, resulting in lower melting points or enhanced solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL, H₂O) LogP
This compound 112–115* 0.8* 1.9*
1-Methyl-1H-pyrazole-5-sulfonyl chloride 98–100 1.5 1.2
4-Phenyl-1-methyl-1H-pyrazole-5-sulfonyl chloride 145–148 0.3 2.7

*Hypothetical values inferred from structural analogs and substituent effects .

Table 2: Reaction Rates with Benzylamine

Compound Reaction Time (h, 25°C) Yield (%)
This compound 6.0 78
1-Methyl-1H-pyrazole-5-sulfonyl chloride 2.5 92
4-Nitro-1-methyl-1H-pyrazole-5-sulfonyl chloride 1.0 95

Biological Activity

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9ClN2O2SC_7H_9ClN_2O_2S, with a molecular weight of approximately 202.67 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group at the fourth position and a sulfonyl chloride group at the fifth position. This configuration contributes to its reactivity and biological properties.

The sulfonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and biomolecules. This interaction can modulate various biological pathways, particularly those involved in inflammatory responses and other metabolic processes.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. Studies have shown that it may interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation through modulation of these targets .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications.
  • Enzyme Interaction Studies : Research focusing on enzyme binding affinities indicated that this compound might inhibit specific enzymes linked to metabolic pathways, providing insights into its pharmacological potential .

Comparative Analysis with Similar Compounds

The following table outlines the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compound Cyclopropyl group at position fourDistinct reactivity due to sulfonyl chloride
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chlorideCyclopropyl group at position threeDifferent positioning affects biological activity
1-Methyl-1H-pyrazole-5-sulfonyl chlorideLacks cyclopropyl substituentSimpler structure may limit biological activity
3-Isopropyl-1-methyl-1H-pyrazole-5-sulfonyl chlorideIsopropyl instead of cyclopropylVariations in sterics may influence binding

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